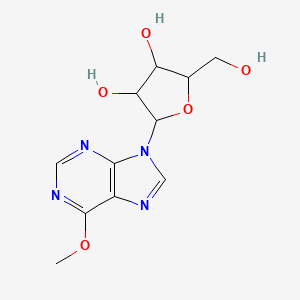
9H-Purine, 6-methoxy-9-beta-D-ribofuranosyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Purine, 6-methoxy-9-beta-D-ribofuranosyl- is a purine nucleoside analog. This compound is known for its significant biological activity and is used in various scientific research applications. It is structurally characterized by a purine base attached to a ribofuranosyl sugar moiety, with a methoxy group at the 6-position of the purine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Purine, 6-methoxy-9-beta-D-ribofuranosyl- typically involves the glycosylation of a purine derivative with a ribofuranosyl donor. One common method includes the use of a protected ribofuranosyl halide, which reacts with a purine base under acidic or basic conditions to form the nucleoside. The reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as Lewis acids.
Industrial Production Methods
Industrial production of this compound may involve large-scale glycosylation reactions, followed by purification processes such as crystallization or chromatography. The use of automated synthesis equipment and high-throughput screening methods can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
9H-Purine, 6-methoxy-9-beta-D-ribofuranosyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the purine ring, often using reagents like halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted purine nucleosides.
Scientific Research Applications
9H-Purine, 6-methoxy-9-beta-D-ribofuranosyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and other biologically active compounds.
Mechanism of Action
The mechanism of action of 9H-Purine, 6-methoxy-9-beta-D-ribofuranosyl- involves its incorporation into DNA or RNA, where it can interfere with nucleic acid synthesis. This interference can lead to the inhibition of cell proliferation and induction of apoptosis. The compound targets specific enzymes involved in nucleoside metabolism, such as adenosine deaminase and nucleoside transporters.
Comparison with Similar Compounds
Similar Compounds
Nelarabine: A prodrug of 9-beta-D-arabinofuranosylguanine, used in the treatment of T-cell acute lymphoblastic leukemia.
Fludarabine: A purine analog used in the treatment of hematological malignancies.
6-Methylmercaptopurine riboside: Known for its anticancer activity.
Uniqueness
9H-Purine, 6-methoxy-9-beta-D-ribofuranosyl- is unique due to its specific methoxy substitution at the 6-position, which can influence its biological activity and therapeutic potential. This structural feature distinguishes it from other purine nucleoside analogs and contributes to its specific mechanism of action and applications in research and medicine.
Properties
CAS No. |
5746-29-2 |
|---|---|
Molecular Formula |
C11H14N4O5 |
Molecular Weight |
282.25 g/mol |
IUPAC Name |
2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H14N4O5/c1-19-10-6-9(12-3-13-10)15(4-14-6)11-8(18)7(17)5(2-16)20-11/h3-5,7-8,11,16-18H,2H2,1H3 |
InChI Key |
UQQHOWKTDKKTHO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















